1-Fluoro-5-iodo-2,3-dimethylbenzene
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Overview
Description
1-Fluoro-5-iodo-2,3-dimethylbenzene is an aromatic compound with the molecular formula C8H8FI. It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and two methyl groups.
Preparation Methods
The synthesis of 1-Fluoro-5-iodo-2,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogen exchange reaction, where a precursor compound such as 5-bromo-2,3-dimethylbenzene is treated with a fluorinating agent like silver fluoride (AgF) to introduce the fluorine atom. The iodine atom can be introduced via a subsequent iodination reaction using iodine (I2) in the presence of an oxidizing agent .
Industrial production methods may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and other necessary transformations to achieve the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
1-Fluoro-5-iodo-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as cyanide ions (CN-) or amines, under appropriate conditions.
Oxidation and Reduction: The methyl groups can be oxidized to carboxylic acids or reduced to alkanes, depending on the reagents and conditions used.
Major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and industrial applications .
Scientific Research Applications
1-Fluoro-5-iodo-2,3-dimethylbenzene is used in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological systems and the development of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-iodo-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution reactions. . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Fluoro-5-iodo-2,3-dimethylbenzene can be compared with other similar compounds, such as:
1-Fluoro-2,3-dimethylbenzene: Lacks the iodine substituent, leading to different reactivity and applications.
1-Fluoro-3,5-dimethylbenzene:
1-Iodo-3,5-dimethylbenzene: Contains iodine but lacks fluorine, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H8FI |
---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
1-fluoro-5-iodo-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8FI/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,1-2H3 |
InChI Key |
DFCCWYCWBGCQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)F)I |
Origin of Product |
United States |
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